

Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-Hydroxybutyrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(R)-Ethyl 3-hydroxybutyrate**. The information presented herein is intended to support research, development, and quality control activities where this molecule is utilized. The guide includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for **(R)-Ethyl 3-hydroxybutyrate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(R)-Ethyl 3-hydroxybutyrate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Data Source
1.15	d	6.5	3H	CH ₃ -CH(OH)	[Organic Syntheses Procedure]
1.28	t	7.0	3H	O-CH ₂ -CH ₃	[Organic Syntheses Procedure]
2.35	d	6.5	2H	-CH(OH)- CH ₂ -	[Organic Syntheses Procedure]
3.15	s	-	1H	-OH	[Organic Syntheses Procedure]
4.05	q	7.0	2H	O-CH ₂ -CH ₃	[Organic Syntheses Procedure]
4.15	m	-	1H	CH ₃ -CH(OH)	[Organic Syntheses Procedure]

Solvent: CCl₄

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

Chemical Shift (δ) ppm	Assignment	Data Source
14.0	O-CH ₂ -CH ₃	[SUPPORTING INFORMATION - The Royal Society of Chemistry]
22.3	CH ₃ -CH(OH)	[SUPPORTING INFORMATION - The Royal Society of Chemistry]
42.7	-CH(OH)-CH ₂ -	[SUPPORTING INFORMATION - The Royal Society of Chemistry]
60.6	O-CH ₂ -CH ₃	[SUPPORTING INFORMATION - The Royal Society of Chemistry]
64.2	CH ₃ -CH(OH)	[SUPPORTING INFORMATION - The Royal Society of Chemistry]
172.9	C=O	[SUPPORTING INFORMATION - The Royal Society of Chemistry]

Solvent: CDCl₃ [SUPPORTING INFORMATION - The Royal Society of Chemistry]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

Wavenumber (cm ⁻¹)	Functional Group Assignment	Data Source
3440	O-H stretch (alcohol)	[Organic Syntheses Procedure]
2980	C-H stretch (alkane)	[Organic Syntheses Procedure]
1730	C=O stretch (ester)	[Organic Syntheses Procedure]
1375	C-H bend (alkane)	[Organic Syntheses Procedure]
1300	C-O stretch (ester)	[Organic Syntheses Procedure]
1180	C-O stretch (ester)	[Organic Syntheses Procedure]
1030	C-O stretch (alcohol)	[Organic Syntheses Procedure]

Sample Preparation: Film [Organic Syntheses Procedure]

Mass Spectrometry

Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment	Data Source
87	99.99	$[M - OCH_2CH_3]^+$ or $[CH_3CH(OH)CH_2CO]^+$	[Ethyl 3-Hydroxybutyrate]
70	86.70	$[M - C_2H_5OH - H_2O]^+$	[Ethyl 3-Hydroxybutyrate]
88	39.20	$[M - C_2H_4O]^+$	[Ethyl 3-Hydroxybutyrate]
117	36.20	$[M - CH_3]^+$	[Ethyl 3-Hydroxybutyrate]
99	26.30	$[M - CH_3CHOH]^+$	[Ethyl 3-Hydroxybutyrate]

Ionization Method: Electron Ionization (EI) **[Ethyl 3-Hydroxybutyrate | C₆H₁₂O₃ | CID 62572 - PubChem]**

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and should be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of (R)-**Ethyl 3-hydroxybutyrate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR:
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - Set the spectral width to approximately 220 ppm.
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - Use a pulse angle of 30-45 degrees.

- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

- Sample Preparation:
 - **(R)-Ethyl 3-hydroxybutyrate** is a liquid, so it can be analyzed directly with minimal preparation.
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Instrument Setup:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO_2 and water vapor).
- Data Acquisition:
 - Place a small drop of **(R)-Ethyl 3-hydroxybutyrate** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry

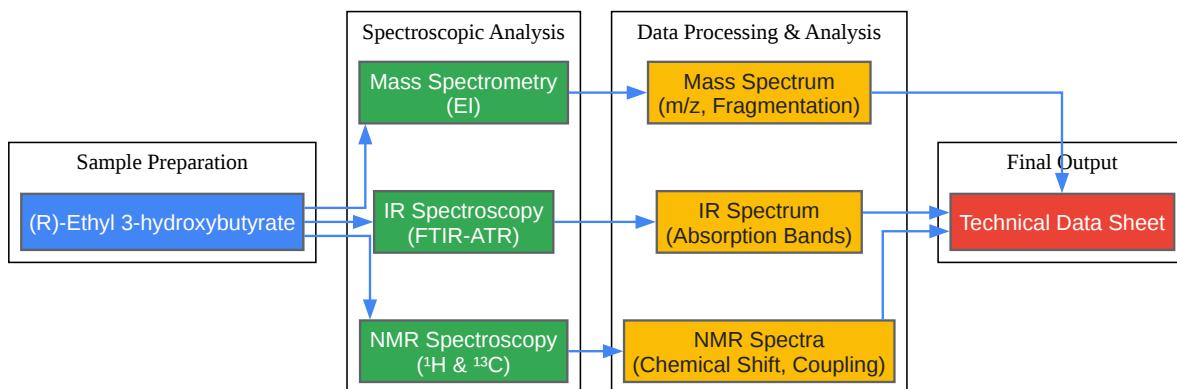
Electron Ionization (EI) - Mass Spectrometry (MS)

- Sample Introduction:
 - **(R)-Ethyl 3-hydroxybutyrate** is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.
 - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.
 - For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source and heated to vaporize the sample.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($\text{M}^{+\bullet}$) and various fragment ions.
- Mass Analysis:

- The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.



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Caption: General workflow for spectroscopic analysis.

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